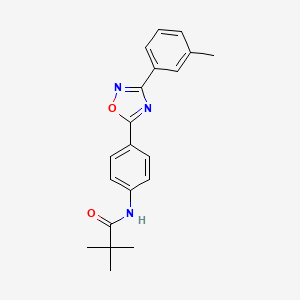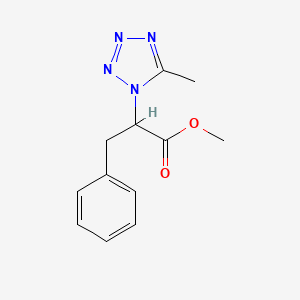
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that exhibits a range of interesting properties, making it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. Some studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Other studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may interact with G protein-coupled receptors (GPCRs), which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic properties. In vitro studies have demonstrated that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of COX-2. In vivo studies have shown that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate in lab experiments is its ability to selectively target specific cellular targets, making it a useful tool for studying protein-ligand interactions and enzyme activity. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is relatively easy to synthesize and has a relatively low cost compared to other compounds. However, one limitation of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate. One area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based materials with novel properties, such as stimuli-responsive behavior or self-assembly. Another area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate and its potential interactions with cellular targets.
Métodos De Síntesis
The synthesis of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The resulting compound is then esterified with methyl alcohol to produce Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and supramolecular assemblies. In chemical biology, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a probe to study protein-ligand interactions and enzyme activity.
Propiedades
IUPAC Name |
methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRMQNNVYZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (rs)-2-(5-methyl-1-tetrazolyl)-3-phenyl-propionate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
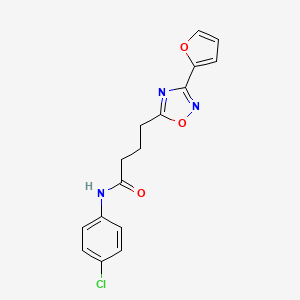
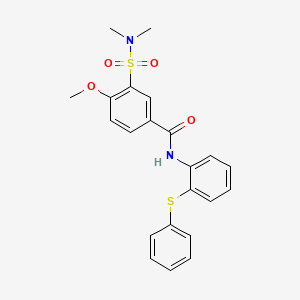
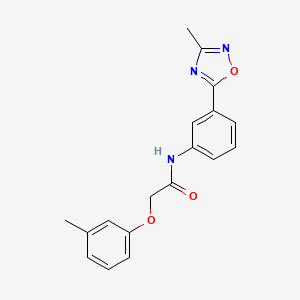
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

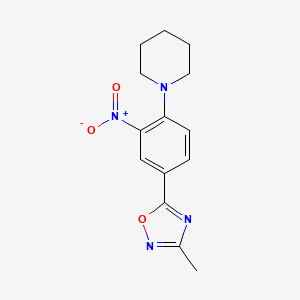



![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)
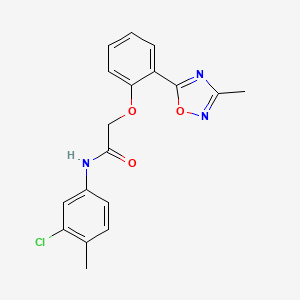
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
